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molecular formula C13H10N2O2 B8307162 (5-Pyridazin-4-yl-benzofuran-2-yl)-methanol

(5-Pyridazin-4-yl-benzofuran-2-yl)-methanol

Cat. No. B8307162
M. Wt: 226.23 g/mol
InChI Key: NEHCGODKMPDXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903086B2

Procedure details

To a solution of (5-bromo-benzofuran-2-yl)-methanol (1.6 g, 3.7 mmol) and 4-tert-butylstannanyl-pyridazine (1 g; 4.4 mmol) in 15 mL dry toluene, was added tetrakis(triphenylphosphine)palladium (0) (130 mg). The mixture was stirred at 95° C. overnight. After allowing the mixture to come to room temperature, the solution was poured into water, extracted, dried over MgSO4, and filtrated to afford 2.4 g of crude product that was further purified by chromatography to afford (5-pyridazin-4-yl-benzofuran-2-yl)-methanol.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
4-tert-butylstannanyl-pyridazine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][OH:11])=[CH:7][C:6]=2[CH:12]=1.C([SnH2][C:18]1[CH:23]=[CH:22][N:21]=[N:20][CH:19]=1)(C)(C)C.O>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:20]1[CH:19]=[CH:18][C:23]([C:2]2[CH:3]=[CH:4][C:5]3[O:9][C:8]([CH2:10][OH:11])=[CH:7][C:6]=3[CH:12]=2)=[CH:22][N:21]=1 |^1:35,37,56,75|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=C(O2)CO)C1
Name
4-tert-butylstannanyl-pyridazine
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)[SnH2]C1=CN=NC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
130 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 95° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
to afford 2.4 g of crude product that
CUSTOM
Type
CUSTOM
Details
was further purified by chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=NC=C(C=C1)C=1C=CC2=C(C=C(O2)CO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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